molecular formula C19H25N3OS B7522804 4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide

4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide

Cat. No.: B7522804
M. Wt: 343.5 g/mol
InChI Key: MWECTMKDMSBLIK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a tert-butyl group, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized with a tert-butyl group through Friedel-Crafts alkylation.

    Amide Bond Formation: The final step involves the formation of the amide bond between the cyclohexane carboxylic acid and the thiazole-pyridine moiety using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in research to understand its effects on biological systems and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide
  • 4-tert-butyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide

Uniqueness

4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-19(2,3)15-8-6-13(7-9-15)17(23)22-18-21-16(12-24-18)14-5-4-10-20-11-14/h4-5,10-13,15H,6-9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWECTMKDMSBLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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